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molecular formula C10H9ClS B8335409 3-Chloromethyl-7-methyl-benzothiophene

3-Chloromethyl-7-methyl-benzothiophene

Cat. No. B8335409
M. Wt: 196.70 g/mol
InChI Key: CPINHYIAOHVICM-UHFFFAOYSA-N
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Patent
US04737516

Procedure details

290 mg of 3-hydroxymethyl-7-methyl-benzo[b]thiophene are dissolved in ether, 0.6 ml SOCl2 added and the mixture stirred for 2 hours at room temperature. The reaction mixture is poured onto ice and the organic phase washed neutral, dried and concentrated under vacuum. The crude 3-chloromethyl-7-methyl-benzothiophene thus obtained is dissolved in acetone, mixed with an aqueoug solution of 170 mg of KCN and refluxed for 18 hours. The reaction mixture is concentrated, the residue partitioned between water and ether and the organic phase washed, dried, concentrated and chromatographed over silica-gel (eluant: toluene) to yield the title product is an oil.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=2[S:6][CH:7]=1.O=S(Cl)[Cl:15]>CCOCC>[Cl:15][CH2:2][C:3]1[C:4]2[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=2[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
OCC=1C2=C(SC1)C(=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
WASH
Type
WASH
Details
the organic phase washed neutral
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=CSC2=C1C=CC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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